molecular formula C22H23N3O5S B6523784 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide CAS No. 380321-96-0

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B6523784
CAS No.: 380321-96-0
M. Wt: 441.5 g/mol
InChI Key: ACWAJZBOHSPAIK-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine sulfonyl group and a dioxopyrrolidinyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(piperidine-1-sulfonyl)aniline with benzoyl chloride to form N-[4-(piperidine-1-sulfonyl)phenyl]benzamide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in scientific research and potential therapeutic uses, setting it apart from similar compounds.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-20-11-12-21(27)25(20)18-6-4-5-16(15-18)22(28)23-17-7-9-19(10-8-17)31(29,30)24-13-2-1-3-14-24/h4-10,15H,1-3,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWAJZBOHSPAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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